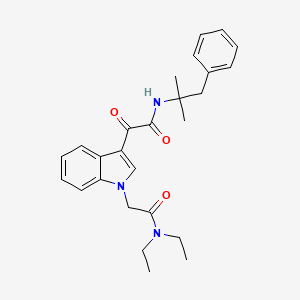![molecular formula C20H19NO4 B2751459 N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide CAS No. 878715-91-4](/img/structure/B2751459.png)
N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves detailing the methods and reactions used to synthesize the compound. It may include the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, reaction conditions, and the mechanism of the reaction .Physical and Chemical Properties Analysis
This includes properties like melting point, boiling point, solubility, density, refractive index, and specific rotation. It also includes chemical properties like acidity or basicity, reactivity with other substances, and stability .科学的研究の応用
Organic Synthesis Applications
In organic chemistry, N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide and its related compounds are frequently explored for their roles in facilitating complex synthesis processes. For instance, studies on the reaction of chromium carbene complexes with acetylenes highlight the formation of furan and phenol products, revealing the intricate mechanisms involved in creating new aromatic nuclei through such reactions (J. Mccallum et al., 1988). This research provides valuable insights into furan formation, underscoring the compound's utility in constructing complex organic frameworks.
Medicinal Chemistry and Drug Development
In the realm of medicinal chemistry, derivatives of this compound have been synthesized and evaluated for their antiprotozoal properties. Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines, derived from this compound, have shown potent in vitro and in vivo activity against Trypanosoma b. rhodesiense and Plasmodium falciparum, offering promising avenues for the development of new antiprotozoal agents (M. Ismail et al., 2004).
Bioactive Natural Products
Further research into the bioactivities of furan-2-carboxylic acids, structurally related to this compound, has led to the discovery of compounds with significant anti-tobacco mosaic virus (TMV) and cytotoxic activities. These studies have isolated new furan-2-carboxylic acids from the roots and leaves of Nicotiana tabacum, demonstrating their potential in developing natural product-based bioactive agents with applications in agriculture and medicine (Yu-Ping Wu et al., 2018), (Guangyong Yang et al., 2016).
Antimicrobial Applications
Compounds structurally similar to this compound have been explored for their antimicrobial activities. For example, N-(4-bromophenyl)furan-2-carboxamide and its analogues have demonstrated in vitro anti-bacterial activities against clinically isolated drug-resistant bacteria, including A. baumannii and MRSA. These findings suggest potential applications of such compounds in addressing the challenge of antibiotic resistance (A. Siddiqa et al., 2022).
作用機序
Safety and Hazards
特性
IUPAC Name |
N-(4-methoxyphenyl)-5-[(3-methylphenoxy)methyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-14-4-3-5-17(12-14)24-13-18-10-11-19(25-18)20(22)21-15-6-8-16(23-2)9-7-15/h3-12H,13H2,1-2H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VECUVOOTONIXFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC2=CC=C(O2)C(=O)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
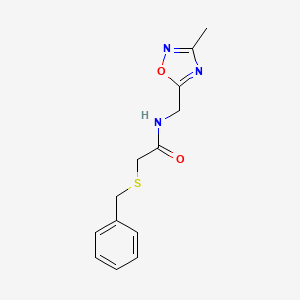
![N-butyl-N,3-dimethyl-6-(3-nitrophenyl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2751377.png)
![2-[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl-5-(4-fluorophenyl)-3-phenylthieno[2,3-d]pyrimidin-4-one](/img/structure/B2751379.png)
![3-Methoxy-6-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid](/img/structure/B2751380.png)
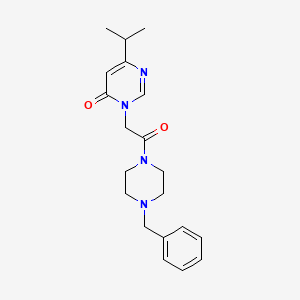
![1-[(3,5-Difluorophenyl)methanesulfonyl]-3-(2-methylpropanesulfonyl)piperidine](/img/structure/B2751388.png)

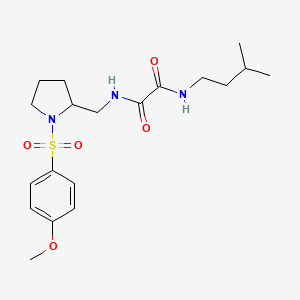
![[4-(Ethenyloxy)phenyl]methanol](/img/structure/B2751391.png)
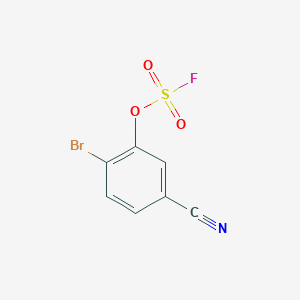
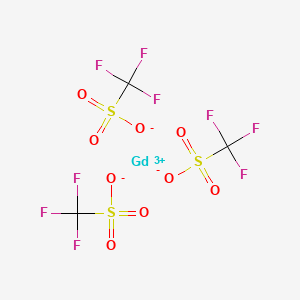
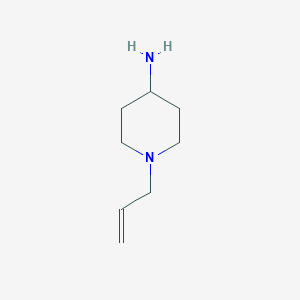
![N-(3-(benzofuran-2-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2751398.png)
